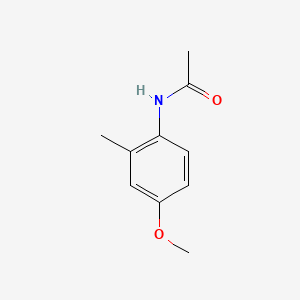

N-(4-Methoxy-2-methylphenyl)acetamide

Descripción

Contextualization within the broader landscape of Acetamide (B32628) Chemistry

N-(4-Methoxy-2-methylphenyl)acetamide is situated within the extensive family of acetamides, which are characterized by the presence of an acyl group (CH₃CO) attached to a nitrogen atom. More specifically, it is a member of the 4-alkoxyacetanilide subgroup. This subgroup includes historically significant analgesic (pain-relieving) and antipyretic (fever-reducing) agents like phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) and methacetin (N-(4-methoxyphenyl)acetamide). nih.gov These related compounds were recognized as early synthetic pharmaceuticals that primarily function as prodrugs, undergoing metabolic conversion in the body to the active metabolite, 4-hydroxyacetanilide (more commonly known as paracetamol or acetaminophen). researchgate.netnih.gov

While its structural relatives, phenacetin and methacetin, have been subjects of pharmacological and toxicological studies, there is no evidence to suggest that this compound itself was ever commercially marketed or clinically tested on humans during the era of early analgesic development. researchgate.netnih.gov The study of N-substituted phenylacetamides remains an active area of research, as they are considered valuable intermediates in the synthesis of more complex organic and heterocyclic compounds. nih.gov

Research Significance and Potential Academic Impact

The academic interest in this compound and its derivatives stems from several key areas. Like many acetamides, it holds potential for various biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai Research into derivatives of the closely related N-(4-methoxyphenyl)acetamide has demonstrated that they can be modified to produce compounds with significant fungicidal and bactericidal effects against plant pathogens. researchgate.netchemjournal.kz

A particularly significant area of modern research involves the study of its behavior under conditions of oxidative stress. nih.gov Recent investigations have explored the non-enzymatic reactions of 4-alkoxyacetanilides with reactive oxygen and nitrogen species (RONS), which are molecules produced in the body during inflammation and other physiological processes. researchgate.netnih.gov It has been demonstrated that the reaction of this compound with peroxynitrite, a potent RONS, leads to the formation of a nitrated derivative, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. nih.goviucr.org This finding is academically important because it suggests that similar nitrated metabolites could be formed in vivo, potentially altering the pharmacological or toxicological profile of this class of compounds. nih.goviucr.org

Overview of Key Research Areas Pertaining to the Compound

Current and past research pertaining to this compound can be broadly categorized into three main fields:

Table 2: Selected Crystallographic Data for the Derivative N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

| Parameter | Description | Value |

|---|---|---|

| Molecular Formula | C10H12N2O4 | The chemical formula of the nitrated derivative. |

| Dihedral Angle (Nitro Group) | The twist of the nitro group plane relative to the phenyl ring plane. | 12.03 (9)° |

| Dihedral Angle (Acetamide Group) | The twist of the acetamide substituent relative to the phenyl ring plane. | 47.24 (6)° |

| Hydrogen Bonding | The acetamide NH group forms a hydrogen bond with a carbonyl oxygen atom, creating chains in the crystal structure. | Forms chains propagating in the iucr.org direction. |

Data sourced from crystallographic studies. researchgate.netiucr.org

Medicinal and Agrochemical Chemistry: The potential biological activity of acetamide derivatives is a significant driver of research. Studies on compounds derived from the related N-(4-methoxyphenyl)acetamide have shown promising antifungal and antibacterial activity. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative, was found to completely inhibit the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. researchgate.netchemjournal.kz This line of inquiry suggests that derivatives of this compound could be explored for similar applications in agriculture.

Toxicology and Metabolism: Understanding how this compound is transformed in biological systems is crucial. Research has focused on its oxidation, particularly through non-enzymatic pathways involving RONS. nih.gov The isolation and characterization of its nitrated derivative is the first crystallographic evidence of such a product formed under biomimetic conditions. researchgate.netiucr.org This research is vital for predicting potential metabolic pathways and understanding the toxicological implications, drawing parallels to the known toxicities of related compounds like phenacetin. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-methoxy-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(13-3)4-5-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRUKGQCGNNMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067640 | |

| Record name | Acetamide, N-(4-methoxy-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31601-41-9 | |

| Record name | N-(4-Methoxy-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxy-2-methylphenyl)-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031601419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31601-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-methoxy-2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-methoxy-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxy-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44O1G96F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(4-Methoxy-2-methylphenyl)acetamide

The most conventional and widely adopted method for the synthesis of this compound is the N-acetylation of its corresponding primary amine precursor, 4-methoxy-2-methylaniline (B89876). This reaction is a classic example of nucleophilic acyl substitution.

Analysis of Precursor Selection and Reactant Stoichiometry

The primary precursors for this synthesis are 4-methoxy-2-methylaniline and an acetylating agent. The aniline (B41778) derivative provides the core structural framework, while the acetylating agent delivers the acetyl group (CH₃CO). The most common acetylating agent employed for this transformation is acetic anhydride (B1165640) ((CH₃CO)₂O), due to its high reactivity and the convenient work-up procedures, as the primary byproduct is acetic acid. Acetyl chloride (CH₃COCl) can also be used, but it is generally more reactive and corrosive, producing hydrogen chloride gas, which requires basic conditions to neutralize.

The stoichiometry of the reaction is crucial for maximizing yield and minimizing impurities. Typically, a slight molar excess of the acetylating agent is used to ensure the complete consumption of the more valuable aniline precursor. For analogous acetylations, a common stoichiometric ratio is approximately 1:1.2 of the aniline to acetic anhydride. For instance, a procedure for a structurally similar compound, N-(4-methoxy-2-nitrophenyl)acetamide, utilizes 20 mmol of the aniline derivative with 24 mmol of acetic anhydride, representing a 20% molar excess of the acetylating agent. nih.goviucr.org This ensures the reaction proceeds to completion.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters such as solvent, temperature, and catalysts is critical for achieving high yield and purity. While specific optimization studies for this compound are not extensively documented in dedicated literature, valuable insights can be drawn from the vast body of research on the acetylation of substituted anilines.

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. Glacial acetic acid is a common solvent for these reactions as it is compatible with the reagents and can also act as a catalyst to some extent. nih.goviucr.org Dichloromethane is another effective solvent. rsc.org However, for reasons of cost and environmental impact, solvent-free conditions have also been explored and found to be highly effective, often leading to higher yields and simpler purification. mdpi.comresearchgate.net

Temperature: Acetylation reactions of anilines are often conducted at room temperature, particularly when using a reactive acetylating agent like acetic anhydride. nih.goviucr.org In some cases, gentle heating or refluxing can be employed to increase the reaction rate, especially if a less reactive acetylating agent or a catalytic system is used. ijtsrd.com For instance, catalyst-free acylation of aniline with acetic acid can be driven at 140°C. researchgate.net

Catalysis: While the reaction can proceed without a catalyst, particularly with acetic anhydride, various catalysts can enhance the rate and efficiency. Both acid and base catalysis are employed. The reaction can be catalyzed by strong acids like hydrochloric acid libretexts.org or benign Lewis acids such as magnesium sulfate (B86663) (MgSO₄). rsc.org The use of solid acid catalysts is also a viable strategy for improving reaction efficiency and simplifying catalyst removal.

The following interactive table summarizes various conditions used for the acetylation of anilines, providing a framework for optimizing the synthesis of this compound.

| Reactants | Catalyst/Conditions | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline, Acetic Anhydride | HCl, Sodium Acetate | Water | Ice Bath | Not Specified | Not Specified | libretexts.org |

| 4-Methoxy-2-nitroaniline, Acetic Anhydride | None | Glacial Acetic Acid | Room Temp. | 18 h | Not Specified | nih.goviucr.org |

| Aniline, Acetic Acid | Tartaric Acid (2.6 mol%) | None (Glacial Acetic Acid as reagent) | 118°C | 75 min | 94% | ias.ac.in |

| Anilines, Acetic Anhydride | None | None | Room Temp. | 30 min | >90% | mdpi.com |

| Aniline, Acetic Acid | mPANI/Ag Nanoparticles | None | 140°C | 3 h | 98% | researchgate.net |

Discussion of Multi-Step Synthesis Processes

The synthesis of this compound is intrinsically linked to the availability of its key precursor, 4-methoxy-2-methylaniline. The synthesis of this aniline itself is a multi-step process, typically starting from more readily available chemicals.

A common synthetic route to 4-methoxy-2-methylaniline begins with 2-methyl-4-nitroanisole (B18480) (also known as 1-methoxy-2-methyl-4-nitrobenzene). This nitroaromatic compound can be prepared via the nitration of 2-methylanisole. The crucial step is the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This transformation is commonly achieved through catalytic hydrogenation. A typical procedure involves reacting 1-methoxy-2-methyl-4-nitrobenzene with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction is usually carried out in a solvent like methanol (B129727) at room temperature over several hours, resulting in a high yield of 4-methoxy-3-methylphenylamine (an isomer, indicating the starting material would be 1-methoxy-3-methyl-4-nitrobenzene for this product) or the desired 4-methoxy-2-methylaniline from the correct nitro-precursor. chemicalbook.com Once the 4-methoxy-2-methylaniline is synthesized and purified, it can then undergo the final acetylation step as described previously.

Exploration of Novel Synthetic Approaches and Derivatization Strategies

Modern synthetic chemistry places a strong emphasis on the development of more efficient, environmentally benign, and versatile chemical processes. This has led to the exploration of novel methods for the synthesis of this compound and its derivatives.

Development of Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, recent research has focused on developing sustainable methods for aniline acetylation that minimize waste, avoid hazardous reagents, and reduce energy consumption. These methods are directly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govnih.gov For the acylation of anilines, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields. ymerdigital.combibliotekanauki.pl Solvent-free, microwave-assisted reactions of anilines with glacial acetic acid have been shown to produce amides with quantitative yields in as little as 40-50 minutes. ymerdigital.com

Green Catalysts: The use of corrosive acetylating agents like acetic anhydride and strong acid catalysts is being replaced by greener alternatives. Acetic acid itself can be used as the acetylating agent, with water being the only byproduct, which is a significant environmental advantage. ias.ac.inymerdigital.com To facilitate this less vigorous reaction, benign and reusable catalysts are employed. Examples include:

Magnesium Sulfate (MgSO₄): Used as a mild Lewis acid catalyst in sunlight-driven or conventionally heated reactions. ijtsrd.comrsc.org

Tartaric Acid: An inexpensive and biodegradable organic acid catalyst. ias.ac.in

Plant Extracts: Aqueous extracts from plant ashes have been used as natural catalysts. ttwrdcs.ac.in

Alternative Reaction Media: Replacing volatile organic solvents with water or conducting reactions under solvent-free conditions is a cornerstone of green synthesis. Photoinduced acetylation of anilines has been successfully performed in water, using visible light as a green energy source. nih.govacs.orgacs.org

The following table compares conventional and green synthetic approaches for aniline acetylation.

| Method | Acetylating Agent | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional | Acetic Anhydride | None / Acid (HCl) | Established, high reactivity | libretexts.org |

| Microwave-Assisted | Acetic Acid | Solvent-free | Rapid reaction (minutes), high yield, no solvent | ymerdigital.com |

| Sunlight-Driven | Acetic Acid | MgSO₄ | Uses renewable energy, mild catalyst | rsc.org |

| Visible-Light Induced | Diacetyl | Catalyst-free | Aqueous medium, uses light energy | nih.govacs.org |

| Benign Catalyst | Acetic Acid | Tartaric Acid | Inexpensive, biodegradable catalyst | ias.ac.in |

Functional Group Interconversions and Strategic Modifications

This compound is not only a final product but can also serve as a valuable intermediate for the synthesis of more complex molecules. The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, and it is less activating than a simple amino group, which can help control reactions and prevent over-substitution.

A prime example of a strategic modification is the nitration of this compound. Research has shown that treating this compound with peroxynitrite under biomimetic conditions leads to electrophilic nitration. nih.govresearchgate.net The electron-donating methoxy (B1213986) group strongly directs ortho to itself (to positions 3 and 5), while the acetamido group also directs ortho (to position 3) and para (to position 5). The combined directing effects, along with steric considerations from the methyl group at position 2, result in the highly regioselective formation of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide as the major product. nih.gov This transformation highlights how the existing functional groups on the aromatic ring can be used to strategically introduce new functionalities at specific positions, thereby creating derivatives with altered chemical and physical properties.

Utility of this compound as a Building Block for Complex Molecular Architectures

This compound, also known as 2-methylmethacetin, serves as a valuable scaffold for the construction of more elaborate chemical structures. nih.gov Its substituted phenyl ring and reactive acetamido group provide multiple sites for functionalization, enabling its use in the synthesis of various derivatives.

A key application of this compound is in the preparation of nitrated analogues. The strategic placement of the electron-donating methoxy group and the weakly deactivating acetamido group on the aromatic ring directs electrophilic substitution reactions. For instance, oxidation mediated by peroxynitrite in the presence of bicarbonate results in the formation of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. nih.govresearchgate.net In this reaction, the nitration occurs preferentially at the C5 position, which is ortho to the activating methoxy group. nih.gov The isolation of this nitro-derivative highlights the potential for creating complex, polysubstituted aromatic systems from the parent molecule. nih.govresearchgate.net

The structure of these derivatives has been characterized through crystallographic studies, providing detailed insights into their molecular geometry. These studies are crucial for understanding how the introduction of new functional groups affects the planarity and intermolecular interactions of the molecule, which is vital information for designing new complex architectures. nih.govresearchgate.net

Fundamental Chemical Reactivity and Transformation Pathways

The chemical behavior of this compound is dictated by the interplay of its functional groups: the amide linkage, the aromatic ring, the methoxy group, and the methyl group.

Nucleophilic Substitution Reactions and Their Implications

While specific studies on the nucleophilic substitution reactions of this compound are not extensively detailed in the available literature, the reactivity of analogous compounds provides significant insights. For related acetanilides, such as 2-chloro-N-(4-methoxyphenyl)acetamide, the chlorine atom on the acetyl group serves as a leaving group, readily participating in nucleophilic substitution reactions. researchgate.net This suggests that the acetyl methyl group of this compound could potentially be functionalized to introduce a leaving group, thereby opening pathways for nucleophilic attack to create ethers, esters, and other derivatives from the acetyl moiety.

Furthermore, the aromatic ring itself, activated by the methoxy group, could potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally less favorable than electrophilic substitution.

Hydrolysis Processes and Chemical Stability in Diverse Media

This compound is considered stable under normal temperature and pressure. echemi.com However, like other acetanilides, it can undergo hydrolysis, particularly under acidic or basic conditions, to cleave the amide bond. This process would yield 4-methoxy-2-methylaniline and acetic acid. The stability of the related compound N-(4-methoxyphenyl)acetamide is well-documented; it is slightly soluble in water and stable in cool, dry, well-ventilated areas. echemi.comchemicalbook.com However, its stability is compromised by the presence of incompatible materials, such as strong oxidizing agents. scbt.com The compound is also noted to be sensitive to air, moisture, and light. fishersci.com

The hydrolysis of related 4-alkoxyacetanilides is a known metabolic pathway, often involving deacylation to produce the corresponding aniline derivatives. iucr.orgresearchgate.net This biochemical transformation underscores the susceptibility of the amide bond to cleavage under certain physiological conditions.

Table 1: Stability and Incompatibilities of Related Acetanilides

| Parameter | Observation | Source |

|---|---|---|

| Stability | Stable under normal temperatures and pressures. | echemi.comchemicalbook.com |

| Incompatibilities | Strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches). | scbt.com |

| Conditions to Avoid | Presence of incompatible materials, exposure to air, moisture, and light. | scbt.comfishersci.com |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides. | chemicalbook.com |

Investigations into Oxidation and Reduction Chemistry

The oxidation of this compound has been a subject of specific investigation, particularly its reaction with reactive oxygen and nitrogen species (RONS). Treatment with peroxynitrite in a bicarbonate-buffered system, mimicking conditions of oxidative stress in vivo, leads to the formation of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide as the primary product. nih.gov This reaction proceeds via electrophilic nitration, initiated by the generation of nitrogen dioxide (•NO₂) and carbonate radical (CO₃•⁻). nih.gov

The electron-donating properties of the substituents on the aromatic ring significantly influence the outcome of this oxidation reaction. The strong activating effect of the para-methoxy group directs the incoming nitro group to the C5 position. nih.gov

Table 2: Crystallographic Data for the Oxidation Product N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₂N₂O₄ | researchgate.net |

| Molecular Weight | 224.22 g/mol | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| Dihedral Angle (Nitro Group) | 12.03 (9)° relative to the phenyl plane | researchgate.net |

| Dihedral Angle (Acetamide Group) | 47.24 (6)° relative to the phenyl plane | researchgate.net |

The significant twisting of the acetamide (B32628) group relative to the phenyl plane in the nitrated product is attributed to steric hindrance from the adjacent substituents. nih.gov Information regarding the reduction chemistry of this compound is less prevalent in the literature. However, the nitro-derivative, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, could foreseeably be reduced to the corresponding amine, N-(5-amino-4-methoxy-2-methylphenyl)acetamide, using standard reducing agents like catalytic hydrogenation or metals in acidic media. This would provide a synthetic route to amino-substituted acetanilides, further expanding the utility of this compound as a versatile building block.

Advanced Spectroscopic and Structural Characterization in Research

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Analysis of Intermolecular Interactions and Crystal Packing Architectures:Consequently, without crystallographic data, an analysis of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the crystal packing of N-(4-Methoxy-2-methylphenyl)acetamide cannot be performed.

In contrast, extensive research is available for the related compound, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide . Detailed single-crystal X-ray diffraction studies on this nitro-derivative have been published, providing precise information on its molecular geometry, including the non-planar relationship between the phenyl ring and the acetamide (B32628) group, as well as its crystal packing structure. iucr.orgnih.gov However, these findings are specific to the nitro-substituted compound and cannot be directly extrapolated to the parent compound, this compound, as the electronic and steric effects of the nitro group significantly influence the molecule's properties.

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for its separation from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of modern analytical chemistry in this regard.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound. Reverse-phase HPLC is a commonly employed mode for this compound and its derivatives. waters.comsielc.com

A typical analytical HPLC method for this compound would involve a C18 column, which provides a non-polar stationary phase. nih.gov The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. waters.comsielc.com Isocratic elution, where the mobile phase composition remains constant, can be effective for simple purity checks. nih.gov However, for more complex samples containing multiple impurities, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of all components.

For preparative applications, the principles remain the same, but the scale is larger. The goal is to isolate pure this compound from a reaction mixture. This requires larger columns, higher flow rates, and the injection of larger sample volumes. The method's scalability is a key consideration, allowing for a seamless transition from analytical to preparative chromatography. waters.com

Table 1: Illustrative HPLC Parameters for Acetanilide (B955) Derivatives

| Parameter | Setting |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table presents a general method for acetanilide derivatives; specific optimization for this compound may be required.

Ultra-Performance Liquid Chromatography (UPLC) for Expedited Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. waters.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates a specialized UPLC system capable of handling the higher backpressures. waters.com

For the analysis of this compound, a UPLC method would offer substantial benefits, particularly in high-throughput screening or for the analysis of complex impurity profiles. rsc.orgijper.org The shorter analysis times, often under 10 minutes, can dramatically increase sample throughput without compromising the quality of the separation. waters.comwaters.com The enhanced resolution of UPLC is also advantageous for separating closely related impurities that may co-elute in a standard HPLC separation. rsc.org

The transition from an HPLC to a UPLC method typically involves geometric scaling of the column dimensions and gradient conditions. A method developed for a 5 µm particle size column in HPLC can be adapted for a sub-2 µm particle size column in UPLC, resulting in a significant reduction in run time and solvent consumption. waters.com

Table 2: Comparison of HPLC and UPLC for Impurity Profiling

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Typical Column Length | 150-250 mm | 50-100 mm |

| Analysis Time | 20-40 minutes | 2-10 minutes |

| Resolution | Good | Excellent |

| System Pressure | Lower | Higher |

| Solvent Consumption | Higher | Lower |

Hyphenated Techniques (e.g., LC-MS) for Comprehensive Profiling

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the comprehensive profiling of this compound and its related substances. While UV detection in HPLC and UPLC provides quantitative information, it does not offer structural information about the analytes. LC-MS overcomes this limitation by providing the mass-to-charge ratio (m/z) of the eluting compounds, which allows for their identification. nemi.gov

For LC-MS analysis of this compound, a volatile mobile phase modifier, such as formic acid or ammonium (B1175870) acetate, is used instead of non-volatile acids like phosphoric acid. waters.comsielc.com This is crucial to ensure compatibility with the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to generate the protonated molecule [M+H]+. nih.gov

LC-MS is particularly valuable for identifying unknown impurities or degradation products. By analyzing the mass of the impurity, a molecular formula can be proposed. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable clues about the structure of the molecule. nemi.govcoresta.org This technique is instrumental in creating a comprehensive impurity profile, which is essential for the quality control of any chemical compound used in research and development. mdpi.com

Table 3: Common Adducts in LC-MS Analysis of this compound

| Adduct | Formula |

| [M+H]+ | [C10H13NO2 + H]+ |

| [M+Na]+ | [C10H13NO2 + Na]+ |

| [2M+H]+ | [2(C10H13NO2) + H]+ |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule, such as its three-dimensional structure, electronic distribution, and spectroscopic characteristics. These methods, particularly Density Functional Theory (DFT), provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. For N-(4-Methoxy-2-methylphenyl)acetamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be expected to yield a detailed picture of its optimized geometry.

Table 1: Predicted Optimized Geometric Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value (based on related acetanilides) |

| C-N (amide) bond length | ~1.36 Å |

| C=O (amide) bond length | ~1.23 Å |

| Phenyl C-N bond length | ~1.42 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| Phenyl C-C bond lengths | ~1.39 - 1.41 Å |

| Amide N-H bond length | ~1.01 Å |

| Phenyl C-N-C (amide) angle | ~128° |

| N-C=O (amide) angle | ~123° |

| Acetamide-phenyl dihedral angle | Expected to be significant (> 20°) |

Note: These values are estimations based on computational studies of acetanilide (B955) and its substituted derivatives and are not specific experimental or calculated values for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly influenced by the activating methoxy (B1213986) and methyl groups. The LUMO is likely to be distributed over the acetamido group and the phenyl ring. The presence of the electron-donating methoxy and methyl groups would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, leading to a relatively small HOMO-LUMO gap compared to unsubstituted acetanilide.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (based on analogous compounds)

| Descriptor | Predicted Value/Characteristic |

| HOMO Energy | Relatively high (less negative) |

| LUMO Energy | Moderately low |

| HOMO-LUMO Energy Gap (ΔE) | Relatively small, indicating higher reactivity |

| Ionization Potential (I ≈ -EHOMO) | Lower than acetanilide |

| Electron Affinity (A ≈ -ELUMO) | Higher than acetanilide |

| Chemical Hardness (η = (I-A)/2) | Relatively low |

| Chemical Softness (S = 1/2η) | Relatively high |

| Electronegativity (χ = (I+A)/2) | Moderate |

| Electrophilicity Index (ω = μ²/2η) | Moderate to high |

Note: These are qualitative predictions based on the expected electronic effects of the substituents and data from related molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atom of the carbonyl group in the acetamido moiety, making it a primary site for electrophilic attack. The oxygen of the methoxy group would also exhibit negative potential. The regions of positive potential would be concentrated around the amide hydrogen atom, making it a potential site for hydrogen bonding and nucleophilic interaction. The aromatic protons would also show some degree of positive potential.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its flexibility, conformational changes, and interactions with its environment, such as a solvent.

Characterization of Molecular Flexibility and Rotational Barriers

MD simulations of this compound would reveal its conformational flexibility. A key aspect to investigate would be the rotational barrier around the phenyl C-N bond. This rotation is typically hindered in acetanilides due to partial double bond character and steric hindrance from the ortho-substituent (the methyl group in this case). The simulation would allow for the exploration of the potential energy surface associated with this rotation, providing quantitative values for the energy barriers between different conformational states. The flexibility of the methoxy group and the acetyl group would also be characterized by analyzing the dihedral angle distributions over time.

Simulation of Solvent Effects on Molecular Behavior

The behavior of this compound in a solvent, such as water or a non-polar organic solvent, can be effectively studied using MD simulations. The solvent can influence the conformational preferences of the molecule. For instance, in a polar solvent like water, conformations that maximize hydrogen bonding between the amide group and water molecules would be favored. The simulation can provide insights into the solvation structure, including the radial distribution functions of solvent molecules around specific atoms of the solute. This information is crucial for understanding the molecule's solubility and how its reactive sites are shielded or exposed in a solution environment.

Intermolecular Interaction Analysis in Condensed Phases

The arrangement of molecules in a crystalline solid is governed by a complex network of intermolecular interactions. Understanding these interactions is fundamental to predicting and controlling the physical properties of crystalline materials. For this compound, computational techniques such as Hirshfeld surface analysis and energy framework calculations offer a detailed picture of its crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify the nature and relative importance of different types of atomic contacts. While a specific Hirshfeld surface analysis for this compound is not widely published, data from structurally similar compounds, such as N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide, provide valuable insights. nih.govresearchgate.net

Table 1: Predicted Dominant Intermolecular Contacts for this compound Based on Analogous Compounds

| Intermolecular Contact | Predicted Contribution to Hirshfeld Surface | Type of Interaction |

| H···H | High | Van der Waals |

| C···H/H···C | Moderate | Weak Hydrogen Bonds / Van der Waals |

| O···H/H···O | Moderate | N-H···O and C-H···O Hydrogen Bonds |

| N···H/H···N | Low | Weak Interactions |

Note: The data in this table is predictive and based on published analyses of structurally related acetamide (B32628) compounds.

To further elucidate the energetics of the crystal packing, energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its neighbors, providing a visual representation of the energy distribution within the crystal. The resulting frameworks illustrate the topology and strength of the interaction energies, distinguishing between electrostatic, dispersion, polarization, and exchange-repulsion components.

Predictive Modeling for Bioactivity and Material Science Applications

Computational modeling extends beyond crystal structure analysis to predict the potential utility of this compound in various applications. Techniques such as Structure-Activity Relationship (SAR) modeling and the prediction of optoelectronic properties are instrumental in guiding experimental research.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new therapeutic agents. By correlating structural features with biological activity, computational SAR models can predict the efficacy of new compounds. This compound is a derivative of acetanilide, a class of compounds known for their analgesic and antipyretic properties. A notable aspect is its potential biotransformation, as seen in the formation of its nitro-derivative, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, through oxidation. nih.gov This suggests that the metabolic fate of the parent compound could influence its biological activity and safety profile. nih.gov

In the field of material science, there is growing interest in organic molecules with specific optical and electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational methods, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are used to predict key optoelectronic parameters.

Biological Activities and Pharmacological Mechanisms

Investigation of Antimicrobial and Antifungal Activities

Extensive searches of scientific databases for studies on the direct antimicrobial and antifungal properties of N-(4-Methoxy-2-methylphenyl)acetamide have not yielded specific results. The available literature focuses on derivatives or structurally related compounds.

There is no direct experimental data available in the reviewed literature assessing the antibacterial efficacy of this compound against specific bacterial strains. Research has been conducted on derivatives, such as sodium acetyl(4-methoxyphenyl)carbamodithioate, which has shown some bactericidal properties. However, these findings cannot be directly extrapolated to the parent compound.

Similarly, no studies were found that specifically evaluate the antifungal properties of this compound against pathogenic fungi. While derivatives have been investigated for fungicidal activity, the direct antifungal potential of the title compound remains uncharacterized.

Consistent with the lack of direct antimicrobial and antifungal data, there is no information available regarding the application or efficacy of this compound as a fungicide or bactericide for plant disease control.

Analysis of Anti-inflammatory and Analgesic Potential

The investigation into the anti-inflammatory and analgesic potential of this compound, also known as 2-methylmethacetin, has yielded some indirect and theoretical considerations, but lacks direct experimental evidence for the specific mechanisms requested.

No dedicated studies have been identified that elucidate the modulation of specific inflammatory signaling pathways by this compound. One study noted that a nitro-derivative of 2-methylmethacetin can be formed under conditions of oxidative stress, which is often associated with inflammation. nih.gov This suggests a potential interaction with inflammatory processes, but does not provide insight into the modulation of signaling pathways. The broader class of acetanilides, to which this compound belongs, has historical connections to anti-inflammatory and antipyretic drugs, but specific data on the mechanisms of this compound is absent.

Direct characterization of the antinociceptive and analgesic effects of this compound is not available in the current body of scientific literature. While related compounds, such as methacetin, were historically investigated for analgesic properties, specific data, including data tables from antinociceptive assays for this compound, could not be found. nih.gov

Research into Neurological and Nootropic Effects

Similarly, the exploration of this compound for its potential neurological or nootropic (cognitive-enhancing) effects is not documented in the current body of scientific research.

No studies have been conducted to assess the influence of this compound on memory acquisition, consolidation, or retrieval processes. Its potential as a nootropic agent is therefore unknown.

There is no evidence to suggest that this compound interacts with key neurological receptors such as cholinergic, N-methyl-D-aspartate (NMDA), or 5-hydroxytryptamine 1A (5-HT1A) receptors. Research into its binding affinity, agonistic, or antagonistic activities at these or any other neuroreceptors has not been published.

Detailed Enzyme and Receptor Interaction Studies

Characterization of Enzyme-Substrate and Enzyme-Inhibitor Interactions

Direct enzyme interaction studies for this compound are not extensively documented. However, significant insights can be drawn from its close analogue, methacetin (N-(4-methoxyphenyl)acetamide), which lacks the ortho-methyl group.

Methacetin is known to be metabolized by the hepatic oxidase system located in liver mitochondria. mdpi.comresearchgate.net The primary metabolic pathway for 4-alkoxyacetanilides like methacetin is oxidative O-dealkylation, a reaction mediated by cytochrome P450 (CYP) enzymes. nih.gov This process converts the parent compound into the active analgesic and antipyretic metabolite, 4-hydroxyacetanilide (acetaminophen). nih.govnih.gov Given its structural similarity, this compound is anticipated to be a substrate for similar hepatic CYP enzymes, undergoing O-demethylation.

The metabolism of ¹³C-labeled methacetin is the basis for the LiMAx/MBT breath test, a diagnostic tool used to assess liver function by measuring the rate of ¹³CO₂ exhalation, which directly correlates with hepatic CYP-dependent detoxification capacity. nih.govnih.gov

While no specific enzyme inhibition data (e.g., Kᵢ or IC₅₀ values) for this compound is available, the broader class of acetanilide (B955) derivatives has been investigated for various enzyme interactions. For instance, certain substituted acetanilides have been synthesized and evaluated as cyclooxygenase (COX) inhibitors, a key target in anti-inflammatory therapy. orientjchem.org Additionally, derivatives of the related compound 2-chloro-N-(4-methoxyphenyl)acetamide have been studied for their antimicrobial effects, with in silico analyses suggesting DNA ligase as a potential target. researchgate.net

Table 1: Potential Enzyme Interactions of Acetanilide-Related Compounds

| Compound Class/Derivative | Enzyme Target | Type of Interaction | Reference |

|---|---|---|---|

| Methacetin | Cytochrome P450 (hepatic) | Substrate (O-demethylation) | nih.govmdpi.com |

| Substituted Acetanilides | Cyclooxygenase (COX) | Inhibition | orientjchem.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | DNA Ligase | Inhibition (in silico) | researchgate.net |

Quantification of Receptor Binding Affinity and Specificity

There is a lack of specific data regarding the receptor binding affinity and specificity of this compound. However, studies on structurally related acetamide (B32628) derivatives suggest potential interactions with certain receptor families. For example, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been shown to be a selective ligand for the σ₁ receptor with a high affinity (Kᵢ = 42 nM), demonstrating 36-fold selectivity over the σ₂ receptor. nih.gov This finding indicates that the acetamide scaffold can be incorporated into molecules that target specific receptor systems, in this case, one involved in pain modulation. nih.gov

Another study on a compound sharing the "4-methoxy-2-methylphenyl" moiety, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), though not an acetamide, demonstrated that its effects on memory involve cholinergic, N-methyl-D-aspartate (NMDA), and 5-hydroxytryptamine-1A (5-HT₁ₐ) receptors. nih.gov While structurally distinct, this highlights that the substituted phenyl ring present in this compound is a feature in compounds active at various CNS receptors.

Direct quantification of receptor binding for this compound remains an area for future investigation.

Mechanism-Based Modulation of Key Biochemical Pathways

The primary proposed mechanism for this compound is its function as a pro-drug, analogous to methacetin and phenacetin (B1679774). nih.gov This involves the modulation of metabolic pathways, specifically:

Oxidative O-dealkylation: The key pathway leading to the formation of 4-hydroxyacetanilide (acetaminophen), which is the principal active metabolite responsible for analgesic and antipyretic effects. nih.govnih.gov

N-deacetylation: A minor metabolic pathway that can produce 4-alkoxyanilines. Further oxidation of these intermediates can lead to reactive species. nih.gov

A significant finding is the non-enzymatic biotransformation of this compound. Under conditions mimicking oxidative stress, particularly with peroxynitrite (a reactive nitrogen species or RONS), the compound can undergo electrophilic nitration. nih.gov Treating this compound with peroxynitrite in bicarbonate-buffered solutions results in the formation of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide as the major product. nih.govmdpi.com This suggests that during in vivo conditions of inflammation and oxidative stress, the pharmacological and toxicological profile of this compound could be altered through the formation of nitrated metabolites. nih.govmdpi.com

Comprehensive Pharmacological Profiling

In Vitro and In Vivo Characterization of Biological Responses

Direct in vitro and in vivo pharmacological studies characterizing the biological responses to this compound are scarce. However, the broader family of acetanilide derivatives has demonstrated a wide spectrum of biological activities. researchgate.net These include:

Analgesic and anti-inflammatory properties orientjchem.orgresearchgate.net

Antimicrobial (antibacterial and antifungal) activity researchgate.netnih.gov

Antitumor effects researchgate.net

A study on 2-chloro-N-(4-methoxyphenyl)acetamide, a related compound, demonstrated antimicrobial activity against a range of bacteria, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as significant antifungal effects against T. longibrachiatum and M. plumbeus. researchgate.net

In vivo studies in rats on new acetanilide derivatives have shown significant analgesic and anti-inflammatory responses, with some compounds exhibiting efficacy comparable to standard drugs. orientjchem.org The analgesic effects of 4-alkoxyacetanilides are generally believed to arise from their actions on the sensory tracts of the spinal cord, while their antipyretic effects stem from actions on the brain. nih.gov

Table 2: Reported Biological Activities of Acetanilide Derivatives

| Biological Activity | Organism/Model | Compound Type | Reference |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli, etc. | 2-chloro-N-(4-methoxyphenyl)acetamide | researchgate.net |

| Antifungal | T. longibrachiatum, M. plumbeus | 2-chloro-N-(4-methoxyphenyl)acetamide | researchgate.net |

| Anti-inflammatory | Rat models | Substituted 2-phenoxy-N-phenylacetamides | orientjchem.org |

| Analgesic | Rat models | Substituted 2-phenoxy-N-phenylacetamides | orientjchem.org |

Comparative Pharmacological Analysis with Reference Compounds

Historically, comparative studies placed methacetin as having stronger antipyretic and analgesic activity than phenacetin. nih.gov Both compounds, however, function as pro-drugs for acetaminophen. The primary difference noted in early toxicological studies was that methacetin, with its shorter alkyl chain, exhibited higher toxicity compared to phenacetin, which had a better balance of efficacy and safety. nih.gov This ultimately led to phenacetin being more widely used before it was also replaced by the safer alternative, acetaminophen. nih.gov

There is no indication that this compound itself was ever commercially marketed or subjected to human clinical trials. nih.gov Comparative metabolic studies in rats using radiolabeled compounds showed that the extent of N-deacetylation (a pathway linked to toxicity) varied among related acetanilides, being highest for acetanilide (25-31%) and lowest for paracetamol (6%). nih.gov

Structure Activity Relationship Sar Investigations

Impact of Positional Isomerism and Substituent Effects on Biological Efficacy

The arrangement of substituents on the aromatic ring of N-arylacetamides is a critical determinant of their biological activity. Positional isomerism, which involves altering the location of substituents, can profoundly affect the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In the case of N-(4-Methoxy-2-methylphenyl)acetamide, the methoxy (B1213986) and methyl groups are positioned at the 4- and 2-positions, respectively. The electron-donating nature of the methoxy group at the para-position and the methyl group at the ortho-position influences the electron density of the phenyl ring. lasalle.edu Studies on related N-(methoxyphenyl)acetamide isomers demonstrate that shifting the position of the methoxy group (e.g., to the ortho- or meta-position) can alter the molecule's activity profile. For instance, N-(2-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide (Methacetin) present different metabolic and activity profiles. nih.govnih.gov

The introduction of additional substituents further elucidates the impact of positional isomerism. For example, the nitration of this compound preferentially occurs at the C5 position, yielding N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. nih.gov This regioselectivity is dictated by the directing effects of the existing substituents; the electron-donating 4-methoxy and 2-methyl groups direct electrophilic substitution to the C5 position. nih.gov The introduction of a nitro group, which is strongly electron-withdrawing, at this position significantly alters the electronic landscape of the aromatic ring and can modulate pharmacological activity. nih.govstudypug.com

The steric bulk of substituents and their position relative to the acetamide (B32628) linkage also play a crucial role. Ortho-substituents can force the acetamide group out of the plane of the phenyl ring, affecting its conformation and ability to bind to a receptor. nih.gov In N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the presence of substituents ortho to the acetamide group (the methyl group) and ortho to the methoxy group (the nitro group) induces significant steric strain, leading to a non-planar conformation. nih.gov

| Compound Name | Substituent Positions | Key Structural Features | Potential Impact on Efficacy |

|---|---|---|---|

| This compound | 4-Methoxy, 2-Methyl | Electron-donating groups at para and ortho positions. | Baseline activity profile for comparison. |

| N-(2-Methoxyphenyl)acetamide | 2-Methoxy | Methoxy group is ortho to the acetamide. | Potential for intramolecular hydrogen bonding and altered metabolism. nih.gov |

| N-(4-Methoxyphenyl)acetamide | 4-Methoxy | Methoxy group is para to the acetamide. nih.gov | Known as Methacetin, with established metabolic pathways. nih.gov |

| N-(4-Methoxy-2-nitrophenyl)acetamide | 4-Methoxy, 2-Nitro | Electron-withdrawing nitro group at the ortho position. | Causes a significant twist in the acetamide group (approx. 25° out of plane). nih.gov |

| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | 4-Methoxy, 2-Methyl, 5-Nitro | Electron-withdrawing nitro group meta to the acetamide. | Increased non-planarity of the acetamide group (approx. 47° twist) due to steric hindrance. nih.gov |

Structural Role of the Acetamide Moiety in Target Binding Interactions

The acetamide moiety (-NH-CO-CH₃) is a prevalent pharmacophore in a vast array of therapeutic agents due to its ability to form crucial interactions with biological macromolecules. researchgate.netnih.gov This functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), enabling it to establish stable connections within a receptor's binding site. researchgate.netmdpi.com

The efficacy of the acetamide group in mediating binding is highly dependent on its orientation and conformation relative to the rest of the molecule. For this compound, the planarity of the acetamide group with respect to the phenyl ring is a key factor. In many N-arylacetamides, steric hindrance from ortho-substituents can disrupt this planarity. For instance, in N-(4-methoxy-2-nitrophenyl)acetamide, the acetamide group is twisted approximately 25 degrees out of the phenyl plane. nih.gov This torsion angle is even more pronounced in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, reaching about 47 degrees due to the steric influence of the ortho-methyl group. nih.gov Such conformational changes can significantly impact how the molecule fits into a binding pocket, potentially altering its biological activity.

Furthermore, the acetamide linker can position the aromatic ring in a specific orientation required for optimal interaction with the target, such as π-π stacking or hydrophobic interactions. The N-H proton of the acetamide group can form a hydrogen bond with an acceptor residue in the target protein, while the carbonyl oxygen can interact with a hydrogen bond donor. researchgate.netresearchgate.net The presence of an intramolecular hydrogen bond, for example between the amide N-H and an ortho-nitro group, can satisfy the hydrogen-bonding capacity of the N-H group internally, thereby preventing it from forming intermolecular hydrogen bonds with the target. nih.gov This highlights the subtle yet critical role of the acetamide moiety's structural and electronic environment in dictating binding interactions.

Influence of Aromatic Ring Substitutions on Pharmacological Activity Profiles

Modifying the substituents on the aromatic ring is a fundamental strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. The nature, size, and electronic properties of these substituents can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for its biological target. mdpi.com

Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com EDGs, such as the methoxy (-OCH₃) and methyl (-CH₃) groups present in this compound, increase the electron density of the aromatic ring, which can affect its reactivity and interactions. lasalle.edu Conversely, EWGs, such as nitro (-NO₂) or halogen (-Cl, -Br) groups, decrease the electron density of the ring. studypug.com

The introduction of an EWG like a nitro group can significantly impact biological activity. Studies on various N-arylacetamides have shown that the presence and position of EWGs can enhance or diminish their pharmacological effects. For example, in a series of 1,2-benzothiazine-N-arylacetamides, derivatives with EWGs were found to be better inhibitors of α-amylase than those with EDGs. mdpi.com Similarly, for certain anticancer agents, the introduction of an EWG on the aromatic ring led to increased activity. rsc.org

The following table summarizes the potential effects of different substituents on the pharmacological activity profile of N-arylacetamides based on general SAR principles and findings from related compound series.

| Substituent | Electronic Effect | Position | Potential Impact on Activity | Example Compound Series |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | ortho, meta, para | Can increase activity by enhancing binding or altering electronic properties. rsc.org | N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide nih.gov |

| -Cl, -Br (Halogens) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | ortho, meta, para | Often increases lipophilicity and can enhance binding through halogen bonds. mdpi.com | N-phenylacetamide derivatives mdpi.com |

| -CH₃ (Methyl) | Weakly Electron-Donating | ortho, meta, para | Can provide favorable hydrophobic interactions and influence conformation through steric effects. mdpi.com | N-arylacetamides mdpi.com |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | meta, para | Increases lipophilicity and metabolic stability; can significantly alter electronic properties. mdpi.com | Thieno[2,3-b]pyridines mdpi.com |

| -CN (Cyano) | Strongly Electron-Withdrawing | meta, para | Can act as a hydrogen bond acceptor and significantly influence electronic distribution. mdpi.com | Thieno[2,3-b]pyridines mdpi.com |

Stereochemical Considerations and the Role of Chirality in Biological Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity, as interactions between drugs and their biological targets are inherently three-dimensional and stereospecific. While this compound itself is an achiral molecule, the introduction of chiral elements would have significant implications for its pharmacological profile.

Chirality can be introduced into the this compound scaffold in several ways. One approach is the addition of a substituent containing a stereocenter. For example, modifying the acetyl group to a chiral acyl group or introducing a chiral substituent on the aromatic ring would result in a pair of enantiomers. Enantiomers are non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological properties. archivepp.com Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. archivepp.com Therefore, the development of a single-enantiomer drug is often preferred to a racemic mixture. archivepp.com

Another relevant form of stereoisomerism is atropisomerism, which arises from hindered rotation around a single bond. nih.gov In N-arylacetamides, if the ortho-substituents on the phenyl ring are sufficiently bulky, rotation around the aryl-N bond can be restricted, leading to stable, separable atropisomers. nih.govrsc.org These atropisomers, being non-superimposable, can also interact differently with chiral biological receptors, leading to different activity profiles. nih.gov The stereodynamic properties of such molecules, including the energy barrier to rotation and the half-life of racemization, become important considerations in drug design. nih.govrsc.org

The differential biological response to stereoisomers underscores the chiral nature of biological systems, such as enzymes and receptors, which are composed of chiral amino acids and sugars. studypug.com A chiral receptor can provide distinct binding environments for each enantiomer or atropisomer of a drug, leading to differences in binding affinity and, consequently, biological response.

Applications in Medicinal Chemistry and Other Scientific Fields

Contribution to Drug Discovery and Lead Optimization Initiatives

N-(4-Methoxy-2-methylphenyl)acetamide functions as a versatile precursor in the design and synthesis of novel therapeutic candidates. Its substituted phenylacetamide core is a common feature in many biologically active molecules, making it a useful building block for creating new chemical entities.

While this compound itself is not a therapeutic agent, its structural framework is a key component in the synthesis of more complex molecules. The general class of N-(substituted phenyl)acetamides are recognized as important intermediates in organic synthesis, enabling the creation of a variety of heterocyclic compounds. For instance, derivatives of N-(substituted phenyl)acetamides have been used to synthesize compounds like 2,5-piperazinedione (B512043) and (quinolin-8-yloxy) acetamide (B32628). boronmolecular.com

Research has shown that the this compound structure can undergo further chemical modifications, such as nitration, to produce derivatives like N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. nih.gov This nitro-derivative is formed through the oxidation of this compound and its isolation suggests that analogous metabolites could form in vivo under conditions of oxidative stress, potentially influencing the pharmacological or toxicological profiles of related 4-alkoxyacetanilide analgesics. nih.gov

The acetamide moiety is a significant pharmacophore in medicinal chemistry. For example, the acetamide functional group is present in various cyclooxygenase-II (COX-II) inhibitors and can be modified to create prodrugs with improved pharmacokinetic properties. nih.gov Although direct evidence for this compound in the development of COX-II inhibitors is not documented, its structural similarity to other acetamide-containing compounds suggests its potential as a scaffold for designing new anti-inflammatory agents. nih.gov

The strategic modification of lead compounds is a cornerstone of drug discovery, aiming to enhance therapeutic efficacy and selectivity. The this compound scaffold offers several sites for chemical modification. The methoxy (B1213986), methyl, and acetamido groups on the phenyl ring can be altered to fine-tune the physicochemical properties of derivative compounds, such as lipophilicity and electronic distribution, which in turn can affect their biological activity.

Potential in Agrochemical Development

The development of new pesticides and herbicides is crucial for modern agriculture. The structural features of this compound make it a candidate for the synthesis of novel agrochemicals.

Research into related compounds has highlighted the potential of the N-phenylacetamide backbone in creating active ingredients for pesticides. A study on the synthesis of dithiocarbamate (B8719985) derivatives from the closely related N-(4-methoxyphenyl)acetamide demonstrated significant antifungal and antibacterial properties. researchgate.netuni.lu In this research, sodium acetyl(4-methoxyphenyl)carbamodithioate, derived from N-(4-methoxyphenyl)acetamide, was synthesized and showed high fungicidal activity against the phytopathogenic fungus Fusarium oxysporum and notable bactericidal activity against Pectobacterium carotovorum. researchgate.netuni.lu

These findings suggest that this compound could serve as a starting material for a new generation of pesticides. The introduction of a dithiocarbamate group, for instance, could yield compounds with potent activity against a range of plant pathogens.

The demonstrated efficacy of related N-phenylacetamide derivatives against common plant pathogens points to the potential application of this compound-derived compounds in crop protection and disease management. The study on sodium acetyl(4-methoxyphenyl)carbamodithioate revealed that at a concentration of 0.4%, it completely inhibited the growth of Fusarium oxysporum. researchgate.netuni.lu Furthermore, it exhibited a significant zone of inhibition against Pectobacterium carotovorum at the same concentration. researchgate.netuni.lu

The following table summarizes the biological activity of a dithiocarbamate derivative of the related compound, N-(4-methoxyphenyl)acetamide, against selected phytopathogens.

| Compound | Target Organism | Concentration | Observed Effect | Reference |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | 0.4% | Complete inhibition of growth | researchgate.netuni.lu |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 0.4% | 18 mm zone of inhibition | researchgate.netuni.lu |

These results provide a strong rationale for exploring the synthesis and biological evaluation of analogous derivatives of this compound for crop protection applications.

Utility as Research Probes and Chemical Tools

In chemical biology and pharmacological research, chemical probes are essential tools for elucidating biological pathways and validating drug targets. While this compound is not typically used as a standalone research probe, its role as a versatile synthetic intermediate allows for the generation of libraries of related compounds. These libraries can then be screened to identify molecules with specific biological activities, which can subsequently be developed into more refined chemical probes.

The study of its nitro-derivative, formed under biomimetic conditions, also provides insights into the metabolic fate of related compounds and the mechanisms of oxidative stress, making it a useful tool for toxicological and pharmacological research. nih.gov By serving as a starting point for the synthesis of a diverse range of molecules, this compound indirectly contributes to the development of new chemical tools for scientific investigation.

Innovations in Advanced Material Science

The exploration of organic compounds for applications in material science has been a burgeoning field of research. While direct applications of this compound in this domain are not widely reported, studies on its closely related derivatives indicate potential utility in optoelectronic and light detection technologies.

While this compound itself has not been the focus of such studies, the principles of molecular design in organic semiconductors are relevant. The performance of these materials is intrinsically linked to their molecular structure, which dictates packing, crystallinity, and charge mobility. sielc.com The specific arrangement of the methoxy and methyl groups on the phenyl ring of this compound would influence its intermolecular interactions and, consequently, its potential as a component in organic semiconductor formulations.

A notable application in this area involves a close derivative, N-(4-methoxy-2-nitrophenyl)acetamide. This compound has been successfully utilized in the fabrication of solution-processable microrod thin films for efficient light detection. nih.gov These photodetectors are a class of optoelectronic devices that convert light signals into electrical signals. mdpi.com

The development of photodetectors based on organic materials is a significant area of research, with applications ranging from optical communications to medical imaging. mdpi.com The use of N-(4-methoxy-2-nitrophenyl)acetamide in this context highlights the potential of this class of compounds in photosensitive applications. The performance of such devices is often characterized by parameters like photoresponsivity and specific detectivity. mdpi.com The structural and electronic properties endowed by the acetamide and substituted phenyl ring system likely contribute to the observed photo-responsive behavior. While this research was conducted on the nitro-derivative, it provides a strong rationale for investigating this compound and other similar compounds for applications in light detection and other optoelectronic technologies.

Future Research Directions and Unaddressed Challenges

Exploration of Underexplored Biological Mechanisms and Therapeutic Avenues

N-(4-Methoxy-2-methylphenyl)acetamide, also known as 2-methylmethacetin, belongs to the class of 4-alkoxyacetanilides, which have historical significance as antipyretic and analgesic agents. nih.goviucr.org While related compounds like methacetin and phenacetin (B1679774) are known to exert their effects through metabolites, the specific biological mechanisms of this compound are not fully elucidated. nih.gov Future research should prioritize a deeper investigation into its metabolic pathways and molecular targets.

A significant area for exploration is the compound's behavior under conditions of oxidative stress. Studies have shown that N-(4-methoxy-2-methyl)acetamide can undergo oxidation mediated by peroxynitrite, leading to the formation of nitrated derivatives. nih.goviucr.org This reactivity suggests that the compound and its metabolites could play a role in biological environments characterized by high levels of reactive oxygen and nitrogen species (RONS), which are implicated in inflammation and various pathological conditions. iucr.orgiucr.org Understanding these interactions could unveil novel therapeutic avenues, potentially in inflammatory diseases or conditions associated with oxidative damage.

Furthermore, derivatives of the related compound N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for antifungal and antibacterial properties. researchgate.netchemjournal.kz This suggests a potential, yet unexplored, avenue for developing this compound derivatives as antimicrobial agents.

Further Investigation into Toxicity Mechanisms

A critical and unaddressed challenge is the comprehensive toxicological profiling of this compound. The toxicity of related 4-alkoxyacetanilides, such as phenacetin, has been linked to metabolites like 4-alkoxyanilines, which can cause kidney damage and other adverse effects. iucr.org It is imperative to investigate whether this compound shares these toxic metabolic pathways.

Moreover, the formation of nitrated metabolites under oxidative stress presents a specific toxicological concern that warrants further investigation. nih.goviucr.org Research suggests that such nitrated metabolites may arise in vivo, potentially modulating the compound's toxicity profile. nih.goviucr.org Future toxicological studies should therefore focus on:

Identifying the full spectrum of metabolites produced under various physiological and pathological conditions.

Assessing the cytotoxicity and genotoxicity of the parent compound and its primary metabolites, including nitrated derivatives.

Investigating the potential for organ-specific toxicity, with a particular focus on renal and hepatic effects, given the history of related compounds.

Development of Advanced Targeted Delivery Systems

Currently, there is no published research on targeted delivery systems for this compound. As its biological activities and potential therapeutic uses become better understood, the development of advanced delivery systems will be a crucial next step. Targeted delivery could enhance therapeutic efficacy while minimizing potential systemic toxicity.